3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
This compound features a 1,4-diazaspiro[4.4]non-3-ene-2-thione core, substituted with a 4-bromophenyl group at position 3 and a 3,4-dimethoxybenzoyl moiety at position 1. The bromophenyl group introduces steric bulk and lipophilicity, while the 3,4-dimethoxybenzoyl substituent contributes electron-donating effects, which may influence pharmacokinetic properties such as solubility and metabolic stability .
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-27-17-10-7-15(13-18(17)28-2)20(26)25-21(29)19(14-5-8-16(23)9-6-14)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDBXZWTKHUWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromophenyl group: This step involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the dimethoxybenzoyl group: This is typically done through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone under reflux conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole Derivatives
Key Compounds :
- IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
- IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one
Structural Differences :
- Core : The target compound has a diazaspirocyclic system, while IIIa/IIIb feature a 1,3,4-oxadiazole ring.
- Substituents : IIIa/IIIb retain the 4-bromophenyl group but replace the dimethoxybenzoyl with chlorophenyl (IIIa) or dimethoxyphenyl (IIIb) on the oxadiazole.
Fluorobenzoyl-Substituted Diazaspiro Analog
Compound: 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione Structural Differences: The 3,4-dimethoxybenzoyl group is replaced with a 4-fluorobenzoyl moiety.
Diazaspiro Vasopressin Antagonists
Compound: 1-(2,6-Diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[F][1,2,4]triazolo[4,3-A][1,4]diazepine derivatives Structural Differences: A smaller spiro system (2,6-diazaspiro[3.3]heptane) vs. the 1,4-diazaspiro[4.4]nonene core. Therapeutic Use: These derivatives act as vasopressin antagonists for neuropsychological disorders, highlighting the versatility of spirocyclic systems in diverse therapeutic areas .
Structural and Computational Insights
- Crystallography : Tools like SHELXL and WinGX are critical for resolving the spirocyclic conformation and validating hydrogen-bonding patterns, which influence crystal packing and solubility .
- Ring Puckering : The Cremer-Pople parameters quantify puckering in spiro systems, aiding in understanding conformational preferences .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | Biological Activity | Toxicity (SI) |
|---|---|---|---|---|
| Target Compound | 1,4-diazaspiro[4.4]non-3-ene | 3-(4-Bromophenyl), 1-(3,4-dimethoxybenzoyl) | Not reported | N/A |
| IIIa (Oxadiazole derivative) | 1,3,4-oxadiazole | 4-Bromophenyl, 4-chlorophenyl | 59.5% anti-inflammatory | 0.75 |
| IIIb (Oxadiazole derivative) | 1,3,4-oxadiazole | 4-Bromophenyl, 3,4-dimethoxyphenyl | 61.9% anti-inflammatory | 0.83 |
| Fluorobenzoyl analog | 1,4-diazaspiro[4.4]non-3-ene | 3-(4-Bromophenyl), 1-(4-fluorobenzoyl) | Not reported | N/A |
| Diazaspiro Vasopressin Antagonist | 2,6-diazaspiro[3.3]heptane | Benzo-triazolo-diazepine | Neuropsychological therapy | N/A |
Activité Biologique
The compound 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic implications.
Synthesis
The synthesis of the compound involves multi-step organic reactions typically starting from readily available precursors. The process includes the formation of the diazaspiro framework and the introduction of the bromophenyl and dimethoxybenzoyl moieties. The detailed synthetic pathway can be found in various chemical literature, emphasizing methods such as condensation reactions and cyclization techniques .
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
- Anti-inflammatory Effects : Preliminary investigations suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Cell Line Studies : A study involving human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
- Animal Model Studies : In vivo experiments using murine models have provided insights into the pharmacokinetics and bioavailability of the compound. Results indicated effective tumor reduction in treated groups compared to controls, supporting its potential as an anticancer agent .
The proposed mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : Activation of caspase cascades leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression, contributing to reduced proliferation rates in tumor cells.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), which may protect normal cells from oxidative damage while targeting cancerous cells .
Data Table: Biological Activities Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
